

Technical Guide: Hexachloroethane-¹³C

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Compound of Interest

Compound Name: Hexachloroethane-¹³C

Cat. No.: B1340454

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CAS Number: 93952-15-9

This technical guide provides an in-depth overview of Hexachloroethane-¹³C, a stable isotope-labeled compound valuable for researchers, scientists, and professionals in drug development and environmental science. This document details its chemical and physical properties, spectral data, synthesis protocols, and key applications, with a focus on its role as a tracer compound.

Compound Data and Properties

Hexachloroethane-¹³C is a labeled variant of hexachloroethane, where one or both carbon atoms are the ¹³C isotope. This isotopic labeling provides a distinct mass signature, making it an invaluable tool for tracing its metabolic and environmental fate.^[1]

Table 1: Chemical Identifiers and Physical Properties

Property	Value
CAS Number	93952-15-9[1][2][3][4]
Molecular Formula	$^{13}\text{C}_2\text{Cl}_6$ (for fully labeled) or $^{13}\text{C}^{12}\text{CCl}_6$ (for singly labeled)[2][4]
Molecular Weight	Approximately 237.73 g/mol (for singly labeled) [2][4][5]
Unlabeled CAS Number	67-72-1[2][3]
Appearance	Colorless, crystalline solid with a camphor-like odor[6][7]
Melting Point	Sublimes at 185 °C[6]
Solubility	Insoluble in water; soluble in organic solvents like ethanol, ether, and benzene.
InChI Key	VHHHONWQHHLTI-OUBTZVSYSA-N[1]

Spectroscopic Data

Spectroscopic analysis is critical for confirming the identity and purity of Hexachloroethane- ^{13}C . The presence of the ^{13}C label significantly enhances the signal in NMR spectroscopy and provides a clear mass shift in mass spectrometry.[1]

Table 2: Spectroscopic Data for Hexachloroethane- ^{13}C

Spectroscopic Technique	Observed Data
^{13}C NMR	A single prominent signal is expected. The chemical shift is approximately 105.15 ppm, characteristic of a carbon atom bonded to three chlorine atoms. [1] [8]
Mass Spectrometry (MS)	The mass spectrum will show a molecular ion peak corresponding to the mass of the ^{13}C -labeled molecule. For unlabeled hexachloroethane, characteristic m/z peaks are observed at 205, 203, 201, 199, and 117 (Cl_3C^+). [9] For the ^{13}C labeled version, these peaks would be shifted accordingly. High-resolution mass spectrometry (HRMS) can be used to confirm the precise mass-to-charge ratio and assess isotopic purity. [1]
Infrared (IR) Spectroscopy	A characteristic absorption band is observed around 760 cm^{-1} . [8]

Synthesis of Hexachloroethane- ^{13}C

The synthesis of Hexachloroethane- ^{13}C involves the chlorination of precursors enriched with the carbon-13 isotope.[\[1\]](#) These methods are adapted from established industrial processes for unlabeled hexachloroethane.

Experimental Protocol: Synthesis via Chlorination of ^{13}C -Labeled Tetrachloroethylene

This protocol is adapted from a known industrial method for the synthesis of hexachloroethane.

Objective: To synthesize Hexachloroethane- ^{13}C by the chlorination of Tetrachloroethylene- $^{13}\text{C}_2$.

Materials:

- Tetrachloroethylene- $^{13}\text{C}_2$

- Anhydrous Iron(III) chloride (FeCl_3)
- Chlorine gas (Cl_2)
- Nitrogen gas (N_2)
- Ethanol (for recrystallization)
- Reaction vessel equipped with a gas inlet, stirrer, condenser, and heating mantle.

Procedure:

- **Reactor Setup:** A clean, dry reaction vessel is assembled and purged with dry nitrogen gas to ensure an inert atmosphere.
- **Catalyst Introduction:** A catalytic amount of anhydrous iron(III) chloride is added to the reaction vessel.
- **Reactant Addition:** ^{13}C -labeled tetrachloroethylene is introduced into the reactor.
- **Reaction Initiation:** The reaction mixture is heated to a temperature between 100-140 °C.
- **Chlorination:** Chlorine gas is bubbled through the heated reaction mixture with continuous stirring. The reaction is exothermic and should be carefully monitored.
- **Reaction Monitoring:** The progress of the reaction can be monitored by gas chromatography (GC) to observe the consumption of the starting material and the formation of the product.
- **Reaction Completion and Work-up:** Once the reaction is complete, the mixture is cooled to room temperature. The crude product is then purified.
- **Purification:** The product is purified by double recrystallization from ethanol to yield a white crystalline powder of Hexachloroethane- ^{13}C .^[8]
- **Characterization:** The final product is characterized by ^{13}C NMR, mass spectrometry, and IR spectroscopy to confirm its identity and purity.

Applications in Research and Development

The primary utility of Hexachloroethane- ^{13}C lies in its application as a tracer in environmental and metabolic studies.

- **Environmental Fate and Transport Studies:** As a labeled analog of a persistent organic pollutant, Hexachloroethane- ^{13}C is used to track the movement, degradation, and distribution of hexachloroethane in soil, water, and air.[1]
- **Analytical Reference Standard:** In analytical chemistry, isotopically labeled compounds like Hexachloroethane- ^{13}C serve as internal standards for the accurate quantification of the unlabeled compound in various matrices.[1]
- **Synthesis of Labeled Compounds:** It can be used as a starting material or an intermediate in the synthesis of other ^{13}C -labeled compounds.[1]
- **Metabolic Studies:** While not directly involved in signaling pathways, the use of ^{13}C -labeled compounds is a cornerstone of metabolic flux analysis (MFA). This technique is crucial in drug development for understanding how cells metabolize nutrients and the effects of drugs on these pathways.[10][11]

Reductive Dechlorination Pathway

In environmental settings, particularly under anaerobic conditions, hexachloroethane undergoes reductive dechlorination. This process involves the sequential removal of chlorine atoms, leading to less chlorinated and generally less toxic compounds.[1]

A dominant pathway for this transformation involves two successive single-electron transfer steps, each followed by the barrierless elimination of a chloride ion.[12] An alternative, less common pathway may proceed through the formation of a trichloromethylchlorocarbene intermediate.[1][12]

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